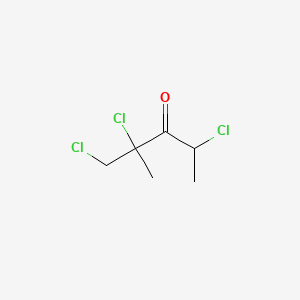

3-Pentanone, 1,2,4-trichloro-2-methyl-

Description

Structural Classification and Nomenclature of 3-Pentanone, 1,2,4-trichloro-2-methyl-

3-Pentanone, 1,2,4-trichloro-2-methyl- is a polychlorinated aliphatic ketone. Its structural classification and nomenclature are derived from the IUPAC (International Union of Pure and Applied Chemistry) system.

Parent Chain: The longest carbon chain containing the ketone functional group is a five-carbon chain, hence the root name "pentan-".

Functional Group: The carbonyl group (C=O) is located at the third carbon position, leading to the "-3-one" suffix.

Substituents: The molecule is further functionalized with:

Three chloro groups at positions 1, 2, and 4.

One methyl group at position 2.

This systematic naming precisely describes the connectivity of the atoms within the molecule.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1,2,4-trichloro-2-methylpentan-3-one |

| CAS Number | 145556-04-3 epa.gov |

| Molecular Formula | C6H9Cl3O |

| Molecular Weight | 219.49 g/mol |

Academic Significance of Halogenated Ketones in Synthetic Pathways

Halogenated ketones are highly valued intermediates in organic synthesis due to their enhanced reactivity, which allows for a variety of chemical transformations. The presence of halogens, particularly on the α-carbon relative to the carbonyl group, significantly influences the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

These compounds serve as precursors for the synthesis of a wide range of molecules, including:

Heterocyclic compounds: They are key starting materials for the synthesis of furans, pyrroles, and other heterocyclic systems.

Amino ketones: Through nucleophilic substitution of the halogen atom. orgsyn.org

Complex natural products: The functional handles provided by the ketone and halogen groups are strategically utilized in the total synthesis of complex molecules.

The use of protecting groups is often essential when working with halogenated ketones to ensure chemoselectivity in multi-step syntheses. wikipedia.org For instance, a carbonyl group might be protected as an acetal (B89532) to allow for a reaction at another site of the molecule. wikipedia.org

Evolution of Research in Trichloro-Substituted Aliphatic Ketones

Research into trichloro-substituted aliphatic ketones has been driven by their utility in organic synthesis and, in a broader sense, by the study of polychlorinated compounds. While specific research on 1,2,4-trichloro-2-methyl-3-pentanone is limited, the general field has seen significant advancements.

Early research often focused on the synthesis and basic reactivity of these compounds. For example, the reaction of ketones with chloroform (B151607) in the presence of a base to yield trichloromethyl carbinols has been known since the late 19th century. stackexchange.com More recent research has focused on developing more selective and environmentally benign methods for the chlorination of ketones. google.com For instance, the use of specific catalysts can improve the selectivity of chlorination reactions, leading to higher yields of desired products. google.com

The broader class of polychlorinated compounds, such as polychlorinated biphenyls (PCBs), has been extensively studied due to their environmental persistence and health effects. nih.govnih.govepa.govmdpi.com Although structurally different from trichloro-substituted aliphatic ketones, the extensive research on PCBs has contributed to a deeper understanding of the properties and environmental fate of organochlorine compounds in general.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-2-methylpentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O/c1-4(8)5(10)6(2,9)3-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUWEMQJFDRELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(C)(CCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029587 | |

| Record name | 3-Pentanone, 1,2,4-trichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145556-04-3 | |

| Record name | 1,2,4-Trichloro-2-methyl-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145556-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichloro-2-methyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145556043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanone, 1,2,4-trichloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanone, 1,2,4-trichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-TRICHLORO-2-METHYL-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780WTB733S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Strategies for 3 Pentanone, 1,2,4 Trichloro 2 Methyl

Regioselective and Stereoselective Synthesis Approaches

The primary challenge in synthesizing 3-Pentanone, 1,2,4-trichloro-2-methyl- lies in the precise control over the placement and stereochemistry of the three chlorine atoms and the methyl group.

The chlorination of ketones typically proceeds via an enol or enolate intermediate. libretexts.orgyoutube.com The regioselectivity of the chlorination of an unsymmetrical ketone like 2-methyl-3-pentanone (B165389) is dependent on the reaction conditions. Under acidic conditions, halogenation occurs at the more substituted α-carbon due to the formation of the more stable enol. youtube.com Conversely, under basic conditions, the kinetically favored enolate is formed at the less sterically hindered α-carbon.

For the synthesis of 3-Pentanone, 1,2,4-trichloro-2-methyl-, sequential chlorination steps would be required. The introduction of the first chlorine atom at the C-2 position could be achieved through a controlled reaction. Subsequent chlorinations at C-1 and C-4 would require careful selection of reagents and conditions to overcome the electronic and steric influences of the already present substituents. The use of electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) in the presence of a catalyst can provide a degree of control. acs.org

Modern approaches to enantioselective chlorination often employ chiral catalysts, such as chiral bisoxazolinecopper(II) complexes or Cinchona alkaloids, to induce stereoselectivity. acs.orgnih.gov These catalysts can create a chiral environment around the enolate, directing the approach of the electrophilic chlorine source to one face of the molecule, thus leading to an excess of one enantiomer. acs.orgacs.org

Table 1: Catalyst Systems for Enantioselective α-Chlorination of β-Keto Esters This table is based on data for the enantioselective chlorination of β-keto esters and is presented as a model for potential application to pentanone systems.

| Catalyst System | Chlorine Source | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| Chiral Spirooxazoline-Cu(OTf)₂ | NCS | Toluene | Room Temp | up to 98 acs.org |

| Hybrid Cinchona Alkaloid | NCS | Toluene | -20 to Room Temp | up to 97 acs.orgnih.gov |

An alternative strategy for constructing the carbon skeleton with the desired functionalities involves the use of condensation reactions to form a trichloroalkenone precursor. For instance, an aldol (B89426) condensation between a chlorinated aldehyde and a ketone enolate could be a viable route. A pertinent example is the synthesis of 1,1,1-trichloro-2-alken-4-ones, which can be prepared from 1,1,1-trichloro-2-hydroxy-4-alkanones. cdnsciencepub.com These precursors can be synthesized via the condensation of an appropriate aldehyde with a ketone.

The Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that does not have an α-hydrogen, provides a powerful tool for carbon-carbon bond formation. researchgate.net While traditionally used for aromatic systems, the principles can be adapted for aliphatic substrates under specific conditions. The use of solid catalysts or solvent-free conditions has been shown to improve yields and selectivity in such reactions. rsc.org

A potential pathway to a precursor for 3-Pentanone, 1,2,4-trichloro-2-methyl- could involve the condensation of a dichlorinated aldehyde with the enolate of 2-methyl-3-pentanone, followed by further functional group manipulations.

With two chiral centers at C-2 and C-4, 3-Pentanone, 1,2,4-trichloro-2-methyl- can exist as diastereomers (threo and erythro). Achieving diastereoselective control is a significant synthetic challenge. The Mukaiyama aldol reaction, particularly with α-haloketones, has been shown to be highly diastereoselective, yielding anti-β-siloxy-α-haloketones. nih.gov This methodology could be adapted to control the stereochemistry during the formation of the carbon backbone.

The relative stereochemistry of the final product is often dictated by the stereochemistry of the intermediates. For example, in the addition of organometallic reagents to α-haloketones, the stereochemical outcome can be influenced by the nature of the metal and the conformational bias of the ketone. nih.gov By carefully selecting reagents and reaction conditions, it is possible to favor the formation of one diastereomer over the other.

Table 2: Diastereoselective Reactions Relevant to Halo-Ketone Synthesis This table presents examples of diastereoselective reactions on related substrates, illustrating principles applicable to the synthesis of the target compound.

| Reaction Type | Substrates | Reagent/Catalyst | Diastereomeric Ratio (dr) |

| Mukaiyama Aldol Reaction | α-chloroketones, aldehydes | Super silyl (B83357) group | High anti-selectivity nih.gov |

| Aldol Reaction | α-bromo ketones, aldehydes | TiCl₂/Cu | Highly diastereoselective oup.com |

| Addition to α-haloketones | α-haloketones, alkynyllithium | - | Highly diastereoselective nih.gov |

Precursor Chemistry and Derivatization Routes

The synthesis of the target molecule is intrinsically linked to the availability and reactivity of its precursors.

The starting material for the synthesis of 3-Pentanone, 1,2,4-trichloro-2-methyl- would likely be a simpler pentanone derivative. 2-Methyl-3-pentanone is a commercially available compound that serves as a logical precursor. chembk.comscbt.com It can be synthesized through various methods, including the aldol condensation of 2-butanone (B6335102) and acetaldehyde, followed by dehydration and hydrogenation.

Another approach to synthesize 2-methyl-3-pentanone involves the reaction of a carboxylic acid with an organolithium reagent. For instance, the reaction of 2-methylbutyric acid with methyllithium (B1224462) could yield the desired ketone.

The presence of multiple reactive sites in 3-Pentanone, 1,2,4-trichloro-2-methyl- allows for a variety of transformation reactions. The carbonyl group can undergo nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds to introduce new alkyl or aryl groups. masterorganicchemistry.com Reduction of the carbonyl group using agents such as sodium borohydride (B1222165) would yield the corresponding trichlorinated alcohol.

The chlorine atoms, particularly the one at the α-position (C-2), are susceptible to nucleophilic substitution, although the reactivity can be influenced by the steric hindrance of the adjacent methyl group. Reductive dehalogenation of α-halo ketones is a well-established reaction that proceeds via an enolate intermediate and can be used to remove the halogen atom. wikipedia.org

The Baeyer-Villiger oxidation offers another avenue for transformation, where the ketone is converted to an ester by reaction with a peracid. libretexts.org The regioselectivity of this reaction is dependent on the migratory aptitude of the groups attached to the carbonyl carbon.

Table 3: Potential Transformation Reactions of Polychlorinated Ketones

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Reductive Dehalogenation | Zinc (Zn) | Dehalogenated Ketone |

| Baeyer-Villiger Oxidation | m-CPBA | Ester |

| Nucleophilic Substitution (at α-position) | Nucleophile (Nu⁻) | α-Substituted Ketone |

Catalytic Systems and Reaction Optimization

The synthesis of polychlorinated ketones is often challenging, requiring precise control over reactivity and selectivity. Modern synthetic chemistry emphasizes not only high yield and purity but also the sustainability and efficiency of the chemical processes involved. Catalytic systems, therefore, play a pivotal role in optimizing the formation of 3-Pentanone, 1,2,4-trichloro-2-methyl-.

Development of Green Chemistry Approaches for Halogenation

The halogenation of ketones is a fundamental transformation in organic synthesis. However, traditional methods often employ hazardous reagents and environmentally damaging solvents. wikipedia.org In line with the principles of green chemistry, significant research has been directed toward developing more sustainable halogenation protocols that are applicable to the synthesis of precursors for compounds like 3-Pentanone, 1,2,4-trichloro-2-methyl-.

Key developments in green halogenation include:

Use of Ionic Liquids: Room temperature ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents. wikipedia.org Their high polarity and ability to dissolve a wide range of organic and inorganic compounds can lead to enhanced reaction rates. For instance, using ILs with N-halosuccinimides as the halogen source provides an effective and greener pathway for ketone halogenation, often resulting in higher yields, shorter reaction times, and simpler procedures without the need for strong acid catalysts. wikipedia.org

Solvent-Free Conditions: Eliminating solvents entirely is a primary goal of green chemistry. Solvent-free α-iodination of ketones has been successfully achieved by grinding the ketone with iodine and an oxidant like Oxone®. nih.gov This mechanochemical approach is rapid, efficient, and simplifies product work-up. nih.gov Similarly, N-halosuccinimides can be used for halogenation under solvent-free conditions, often requiring only thermal activation. researchgate.net

Photocatalytic Methods: Leveraging visible light as a renewable energy source is a key feature of green photocatalysis. The synthesis of α-haloketones from aromatic olefins has been demonstrated using a copper-modified graphitic carbon nitride photocatalyst, with air as the oxidant and a nickel halide as the halogen source. researchgate.net Another approach involves the direct synthesis of α-keton thiol esters from thioic acids and alkenes using an organic photocatalyst, with oxygen as a green oxidant and water as the only byproduct. acs.org

Benign Oxidizing Agents: The use of hydrogen peroxide as an oxidant in halogenation reactions is particularly attractive from a green chemistry perspective, as its only byproduct is water. rsc.org This approach can be used for the chlorination and bromination of carbonyl compounds. rsc.org Furthermore, there is a growing trend towards using safe and readily available halide salts, such as sodium chloride (NaCl), as the chlorine source in catalytic enantioselective α-chlorination reactions. nih.gov

| Methodology | Key Features | Advantages | Example Reagents/Conditions | Citation |

|---|---|---|---|---|

| Ionic Liquids (ILs) | Non-volatile, reusable solvents with high polarity. | Enhanced reaction rates, improved yields, simplified procedure, reduced use of hazardous acids. | N-halosuccinimides in room temperature ionic liquids. | wikipedia.org |

| Solvent-Free Reactions | Eliminates the need for organic solvents. | Reduced waste, simplified work-up, often faster reaction times. | Grinding ketones with Iodine and Oxone®; heating with N-halosuccinimides. | nih.govresearchgate.net |

| Photocatalysis | Uses visible light as a sustainable energy source. | Mild reaction conditions, use of green oxidants (e.g., O₂, air), high efficiency. | Visible light, Cu-C₃N₄ photocatalyst, NiX₂. | researchgate.netacs.org |

| Green Oxidants | Employs environmentally benign oxidants. | Formation of non-toxic byproducts (e.g., water), safer reaction profiles. | H₂O₂ with HBr; O₂ or air with a suitable catalyst. | rsc.org |

Role of Lewis and Brønsted Acid Catalysis in Trichloro Ketone Formation

Acid catalysis is fundamental to the halogenation of ketones, including the multiple chlorination steps required to form a trichloro ketone. The catalyst facilitates the formation of an enol or enolate intermediate, which is the nucleophilic species that reacts with the electrophilic halogen. wikipedia.org In acidic media, each successive halogenation tends to be slower than the previous one because the electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.org

Lewis Acid Catalysis

Lewis acids activate carbonyl compounds by coordinating to the lone pair of electrons on the carbonyl oxygen. nih.govyoutube.com This coordination enhances the electrophilicity of the carbonyl group, making the α-protons more acidic and facilitating enolization or other nucleophilic attacks.

Mechanism of Activation: The interaction between the Lewis acid and the carbonyl group polarizes the C=O bond, which can lower the activation energy for subsequent reaction steps. youtube.comacs.org Strong Lewis acids such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and iron(III) chloride (FeCl₃) are known to form stable complexes with ketones. nih.gov

Applications in Halogenation: Lewis acids are employed to catalyze a variety of halogenation reactions. For example, the α-bromination of ketones can be carried out using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. researchgate.net In the synthesis of α,α-dichlorinated β-keto esters, an aluminum trichloride/Oxone® mixture has been used effectively in an aqueous medium. organic-chemistry.org For the formation of trichloromethyl ketones, a potential route involves the coupling of organozinc intermediates with trichloroacetyl chloride, a reaction that falls within the domain of Lewis acid-mediated processes. organic-chemistry.org

| Lewis Acid | Reaction Type | Substrate | Key Outcome | Citation |

|---|---|---|---|---|

| AlCl₃, FeCl₃, TiCl₄, SnCl₄ | Complex Formation | Ketones, Aldehydes, Esters | Activation of carbonyl group for subsequent reactions. | nih.gov |

| AlCl₃ | α,α-Dichlorination | β-keto esters, 1,3-diketones | High yields of dichlorinated products in an aqueous medium. | organic-chemistry.org |

| ZnCl₂ (anhydrous) | Halide formation from alcohols | Alcohols | Facilitates cleavage of the C-O bond to form carbocation intermediates. | unacademy.com |

Brønsted Acid Catalysis

Brønsted acids act as proton donors, catalyzing ketone halogenation by protonating the carbonyl oxygen, which accelerates the tautomerization to the reactive enol form. wikipedia.orgnih.gov This is a critical step for the introduction of halogen atoms at the α-position.

Enhancing Reactivity: The presence of a Brønsted acid can significantly improve reaction efficiency. For example, the addition of p-toluenesulfonic acid (p-TSA) enhances the yield of α-bromination of ketones when using NBS. researchgate.net

Synthesis of Trichloro Precursors: The synthesis of 2,2,2-trichloromethylcarbinols, which are direct precursors to trichloromethyl ketones, can be effectively achieved through the decarboxylation of sodium trichloroacetate. organic-chemistry.orgorganic-chemistry.org In the case of electron-deficient aldehydes, the addition of a Brønsted acid like malonic acid is crucial to protonate the intermediate trichloromethyl anion, preventing side reactions and driving the formation of the desired trichlorocarbinol. acs.orgacs.org This strategy ensures a more efficient use of the trichloromethylating agent. acs.org Brønsted acids have also been shown to effectively catalyze the chlorination of aromatic carboxylic acids using thionyl chloride. tandfonline.com

| Brønsted Acid | Reaction Type | Reagents | Key Outcome | Citation |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | α-Bromination | Ketones, N-Bromosuccinimide (NBS) | Significantly enhanced product yield. | researchgate.net |

| Malonic Acid | Trichloromethylation | Electron-deficient aldehydes, Sodium trichloroacetate | Efficient formation of 2,2,2-trichloromethylcarbinols, preventing side reactions. | acs.orgacs.org |

| Sulfuric Acid (H₂SO₄) | Chlorination | Aromatic carboxylic acids, Thionyl chloride (SOCl₂) | Efficient and rapid chlorination compared to uncatalyzed reaction. | tandfonline.com |

| Chiral Phosphoric Acids | Domino Electrocyclization-Halogenation | Divinyl ketones, Brominating agent | Highly enantioselective synthesis of functionalized bromocyclopentenones. | rsc.org |

Iii. Mechanistic Elucidation of Chemical Transformations Involving 3 Pentanone, 1,2,4 Trichloro 2 Methyl

Reaction Kinetics and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving 3-Pentanone, 1,2,4-trichloro-2-methyl- are governed by the interplay of electronic and steric effects imparted by the chloro substituents and the methyl group.

Rate Law Determination for Key Conversion Steps

Key transformations of α-haloketones, such as nucleophilic substitution and elimination reactions, have been extensively studied. The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the specific structure of the α-haloketone.

For nucleophilic substitution at the α-carbon, the reaction generally proceeds via an SN2 mechanism. jove.comjove.com The rate of SN2 reactions is sensitive to steric hindrance at the reaction center. In the case of 3-Pentanone, 1,2,4-trichloro-2-methyl-, the presence of a methyl group and a chlorine atom at the C-2 position, and a chlorine at the C-1 position, would significantly hinder the backside attack required for an SN2 reaction at C-2. Therefore, substitution at this position is expected to be slow. Substitution at the C-4 position would be more favorable, assuming it is a secondary carbon.

The rate of base-promoted halogenation of ketones is often found to be independent of the concentration and identity of the halogen. libretexts.org The rate-determining step is the formation of an enolate, which then rapidly reacts with the halogen. The rate law for such a reaction is typically expressed as:

Rate = k[ketone][base]

The Favorskii rearrangement is another important reaction of α-haloketones, proceeding through a cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.comorganic-chemistry.org The rate-determining step in this rearrangement is typically the formation of the cyclopropanone. slideshare.netyoutube.com

Table 1: Postulated Rate Laws for Key Reactions of 3-Pentanone, 1,2,4-trichloro-2-methyl-

| Reaction Type | Postulated Rate Law | Notes |

| SN2 Substitution at C-4 | Rate = k[ketone][nucleophile] | Assuming C-4 is a secondary carbon. |

| Base-catalyzed enolization | Rate = k[ketone][base] | This is often the rate-determining step in base-catalyzed α-halogenation and other reactions. |

| Favorskii Rearrangement | Rate = k[ketone][base] | The initial enolate formation is typically the slow step. |

This table is illustrative and based on general mechanisms for α-haloketones. Actual rate laws for 3-Pentanone, 1,2,4-trichloro-2-methyl- would require experimental validation.

Activation Energy Profiling for Trichloroalkenone Formation

The formation of a trichloroalkenone from 3-Pentanone, 1,2,4-trichloro-2-methyl- would likely proceed through a dehydrochlorination reaction, which is a type of elimination reaction. This process involves the removal of a proton and a chloride ion. The activation energy for this transformation is influenced by several factors, including the stability of the transition state leading to the alkene.

Computational studies on similar α-haloketones have provided insights into the activation energies of their reactions. For instance, the activation energies for nucleophilic substitution reactions of α-bromoacetophenone have been calculated using DFT modeling. up.ac.za These studies show that the nature of the nucleophile significantly affects the activation barrier. up.ac.za

The formation of an α,β-unsaturated ketone from an α-haloketone is a common reaction. fiveable.me The extended conjugation in the α,β-unsaturated product provides a thermodynamic driving force for the reaction. fiveable.me The activation energy for the elimination reaction will be dependent on the acidity of the proton being removed and the stability of the resulting alkene.

Table 2: Estimated Activation Energy Ranges for Related Reactions

| Reaction Type | Estimated Activation Energy (kJ/mol) | Factors Influencing Activation Energy |

| SN2 on α-haloketones | 50 - 100 | Steric hindrance, nucleophile strength, solvent polarity |

| E2 dehydrochlorination | 80 - 150 | Base strength, C-H bond strength, stereochemistry |

| Favorskii Rearrangement | 60 - 120 | Ring strain in cyclopropanone intermediate, base concentration |

Note: These are generalized values for α-haloketones and are not specific to 3-Pentanone, 1,2,4-trichloro-2-methyl-. The actual values would need to be determined experimentally or through specific computational modeling.

Stereochemical Dynamics and Epimerization Pathways

The stereochemistry of 3-Pentanone, 1,2,4-trichloro-2-methyl- is complex due to the presence of multiple stereocenters. The dynamics of its stereoisomers are primarily governed by enolization and conformational equilibria.

Enolization-Ketonization Mechanisms in α-Halogenated Ketones

The interconversion of ketones and their corresponding enols, known as keto-enol tautomerism, is a fundamental process that can lead to epimerization at the α-carbon. masterorganicchemistry.commasterorganicchemistry.com This process can be catalyzed by either acid or base. masterorganicchemistry.com

Under basic conditions, a base removes a proton from the α-carbon to form an enolate ion. masterorganicchemistry.com This enolate is planar at the double bond, and subsequent reprotonation can occur from either face, leading to a mixture of epimers if the α-carbon is a stereocenter. For 3-Pentanone, 1,2,4-trichloro-2-methyl-, enolization can occur towards C-4. If C-4 is a stereocenter, treatment with base could lead to its epimerization.

Under acidic conditions, the carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base can then remove an α-proton to form the enol. masterorganicchemistry.com Similar to the base-catalyzed mechanism, the planar enol can be protonated from either face, resulting in epimerization.

Conformational Analysis of Diastereomeric Species

The relative stability of the different diastereomers of 3-Pentanone, 1,2,4-trichloro-2-methyl- is determined by their conformational preferences. The conformation of α-haloketones is influenced by a balance of steric and electronic interactions. nih.gov

Studies on 2-halocyclohexanones have shown that the conformational equilibrium is affected by factors such as dipole-dipole interactions and hyperconjugation. nih.gov For an acyclic molecule like 3-Pentanone, 1,2,4-trichloro-2-methyl-, rotations around the C-C single bonds will lead to various staggered and eclipsed conformations. The most stable conformers will be those that minimize steric repulsion between the bulky chlorine atoms and the methyl group, as well as unfavorable dipole-dipole interactions between the C-Cl and C=O bonds.

Computational modeling is a powerful tool for predicting the low-energy conformations of such molecules. up.ac.za These calculations can help in understanding the relative populations of different diastereomers at equilibrium.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 3-Pentanone, 1,2,4-trichloro-2-methyl- is characterized by the presence of multiple electrophilic sites and the potential for nucleophilic character at the α-carbon upon enolization.

α-Haloketones are known to be potent alkylating agents. wikipedia.org They possess at least two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov Nucleophiles can attack either of these sites.

Attack at the carbonyl carbon: This is a standard reaction of ketones, leading to addition products.

Attack at the α-carbon: This results in nucleophilic substitution of the halogen, typically via an SN2 mechanism. jove.comjove.com The reactivity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. nih.gov

The presence of multiple halogen atoms in 3-Pentanone, 1,2,4-trichloro-2-methyl- provides several potential sites for nucleophilic attack. The relative reactivity of these sites will be influenced by steric hindrance and the electronic environment.

Furthermore, upon deprotonation, the resulting enolate is a strong nucleophile. masterorganicchemistry.com It can react with a variety of electrophiles, including alkyl halides and other carbonyl compounds (as in the aldol (B89426) reaction). oregonstate.edu

The formation of an α,β-unsaturated ketone via dehydrochlorination would introduce an additional electrophilic site at the β-carbon. fiveable.melibretexts.orgwikipedia.org This site is susceptible to conjugate addition by nucleophiles, a reaction known as the Michael addition. wikipedia.orgopenstax.org

Carbonyl Group Reactivity and α-Carbon Functionalization

The carbonyl group in ketones is a primary site for nucleophilic attack. In 3-Pentanone, 1,2,4-trichloro-2-methyl-, the electrophilicity of the carbonyl carbon is expected to be enhanced by the inductive effect of the chlorine atoms on the α-carbons (C2 and C4). This electron-withdrawing effect polarizes the C=O bond, making the carbon atom more susceptible to attack by nucleophiles.

Typical reactions at the carbonyl group would include nucleophilic additions, such as the formation of cyanohydrins, hemiacetals, and imines. However, the steric hindrance presented by the methyl group and the chlorine atom at the α-position (C2) may modulate the rate and feasibility of such reactions compared to less substituted ketones.

Functionalization at the α-carbons is another significant aspect of ketone reactivity, typically proceeding through enol or enolate intermediates. The acidity of the α-hydrogens is a key factor in these reactions. In the case of 3-Pentanone, 1,2,4-trichloro-2-methyl-, there is one hydrogen atom at the C4 position. The presence of the adjacent chlorine atom is expected to increase the acidity of this proton, facilitating the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and halogenation at the C4 position.

Conversely, the α-carbon at the C2 position lacks a hydrogen atom and therefore cannot undergo deprotonation to form an enolate on that side. This structural feature directs any α-carbon functionalization exclusively to the C4 position.

Halogen Atom Lability and Substitution Reactions

The chlorine atoms in 3-Pentanone, 1,2,4-trichloro-2-methyl- exhibit varying degrees of lability depending on their position. The chlorine atoms at the C1 and C4 positions are positioned on carbons that can participate in or are adjacent to centers of reactivity.

The chlorine atom at the C4 position, being on an α-carbon to the carbonyl group, can be susceptible to substitution reactions, particularly those proceeding through an enolate intermediate. Under certain conditions, this chlorine could be displaced by nucleophiles.

The chlorine atom at the C2 position is on a quaternary carbon and is generally less reactive towards standard nucleophilic substitution pathways (SN1 and SN2) due to steric hindrance. However, its presence influences the reactivity of the adjacent carbonyl group.

Nucleophilic substitution of the chlorine atoms could also be achieved under specific conditions. For example, treatment of related chloro ketones with certain nucleophiles can lead to the displacement of the halogen. The ease of these substitutions would depend on the reaction conditions and the nature of the nucleophile.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map can be assembled.

High-Resolution ¹H and ¹³C NMR Spectral Assignment

The substitution pattern of 3-Pentanone, 1,2,4-trichloro-2-methyl- results in a unique set of signals in both ¹H and ¹³C NMR spectra, with no two protons or carbons being chemically equivalent. The presence of electronegative chlorine atoms and the carbonyl group significantly influences the chemical shifts, causing a downfield shift (deshielding) for nearby nuclei. caltech.edulibretexts.org

¹H NMR Analysis: The structure is expected to show four distinct signals in the ¹H NMR spectrum.

-CH₂Cl (C1): The two protons on C1 are diastereotopic due to the adjacent chiral center at C2. They would ideally appear as two separate signals, each a doublet due to coupling with the proton on C4 (long-range coupling might be negligible or absent). However, they are most likely to appear as a complex multiplet or an AB quartet further split by coupling. Their chemical shift would be significantly downfield, estimated in the range of 3.8-4.2 ppm, due to the adjacent chlorine atom.

-CH₃ (C2-methyl): The methyl group at the chiral C2 center is isolated from other protons, thus it is expected to appear as a singlet. The presence of two adjacent chlorine atoms (on C1 and C2) and proximity to the carbonyl group would shift this signal downfield to approximately 1.8-2.2 ppm.

-CHCl- (C4): This single proton is coupled to the three protons of the C5 methyl group, which would split its signal into a quartet (n+1 rule). The electron-withdrawing chlorine atom and the carbonyl group at the beta-position would place this signal in the 4.4-4.8 ppm range.

-CH₃ (C5): The terminal methyl group protons are coupled to the single proton on C4, resulting in a doublet. This signal would be the most upfield, expected around 1.6-1.9 ppm.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule.

C=O (C3): The carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of 195-205 ppm. The presence of an α-chlorine atom tends to shift the carbonyl resonance to a higher frequency. libretexts.orgstackexchange.com

-C(Cl)(CH₃)- (C2): This quaternary carbon, bonded to a chlorine atom, a methyl group, and two other carbons, would be significantly deshielded, with an estimated chemical shift between 70-85 ppm.

-CHCl- (C4): The carbon atom bonded to a chlorine atom and a proton is also shifted downfield, expected in the 60-75 ppm range.

-CH₂Cl (C1): This carbon, bearing a chlorine atom, is expected to resonate in the 45-55 ppm range. libretexts.org

-CH₃ (C2-methyl): The methyl carbon attached to the quaternary C2 center would appear in the 20-30 ppm region.

-CH₃ (C5): The terminal methyl carbon would be the most shielded carbon, appearing at approximately 15-25 ppm.

Predicted NMR Spectral Data

| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹H Multiplicity (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|---|

| 1 (-CH₂Cl) | 3.8 - 4.2 | AB quartet | 45 - 55 |

| 2 (-C(Cl)CH₃-) | - | - | 70 - 85 |

| 2-methyl (-CH₃) | 1.8 - 2.2 | Singlet (s) | 20 - 30 |

| 3 (C=O) | - | - | 195 - 205 |

| 4 (-CHCl-) | 4.4 - 4.8 | Quartet (q) | 60 - 75 |

| 5 (-CH₃) | 1.6 - 1.9 | Doublet (d) | 15 - 25 |

2D NMR Techniques for Connectivity and Stereochemical Analysis

To confirm the assignments from 1D NMR and unambiguously establish the molecular structure, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For 3-Pentanone, 1,2,4-trichloro-2-methyl-, a key correlation (cross-peak) would be observed between the proton quartet at C4 and the methyl doublet at C5, confirming the -CHCl-CH₃ fragment. Correlations involving the C1 methylene (B1212753) protons would help solidify their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton quartet at ~4.6 ppm would show a cross-peak with the carbon signal at ~68 ppm, definitively assigning them to the C4 position.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. sdsu.eduyoutube.com Key HMBC correlations would include:

Correlations from the C5 methyl protons to both the C4 carbon and the C3 carbonyl carbon.

Correlations from the C2-methyl protons to the C2 quaternary carbon, the C1 methylene carbon, and the C3 carbonyl carbon.

Correlations from the C1 methylene protons to the C2 and C3 carbons.

Expected Key 2D NMR Correlations

| Proton(s) at | Expected COSY Correlation with Proton(s) at | Expected HSQC Correlation with Carbon at | Expected Key HMBC Correlations with Carbon(s) at |

|---|---|---|---|

| C1 | (none expected) | C1 | C2, C3 |

| C2-methyl | (none) | C2-methyl | C1, C2, C3 |

| C4 | C5 | C4 | C3, C5 |

| C5 | C4 | C5 | C3, C4 |

Studies of Intramolecular Hydrogen Bonding Effects on Chemical Shifts

While the primary structure is the keto form, ketones can exist in equilibrium with their enol tautomers. libretexts.org In the case of 3-Pentanone, 1,2,4-trichloro-2-methyl-, the formation of an enol could allow for intramolecular hydrogen bonding. For example, an enol forming across C2-C3 could create a hydrogen bond between the enolic hydroxyl group and the chlorine atom at C4, or an enol across C3-C4 could involve the chlorine at C2.

The formation of a strong intramolecular hydrogen bond has a profound effect on the ¹H NMR spectrum. nih.gov The proton involved in such a bond is significantly deshielded, causing its signal to shift far downfield, often appearing in the 15-19 ppm range. nih.gov The detection of such a low-field signal, even at low intensity, would provide evidence for the presence of an enol tautomer stabilized by an intramolecular hydrogen bond. Temperature-dependent NMR studies could further elucidate this phenomenon, as changes in temperature can shift the conformational equilibrium. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.

Characteristic Absorption Band Analysis for Functional Groups

The vibrational spectrum of 3-Pentanone, 1,2,4-trichloro-2-methyl- would be dominated by absorptions corresponding to its carbonyl and chloroalkane functionalities.

C=O Stretch: The most intense and diagnostic absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration. For a typical acyclic ketone, this band appears around 1715 cm⁻¹. However, the presence of an electron-withdrawing chlorine atom on the α-carbon (C2) is known to shift this frequency higher, likely into the 1725-1745 cm⁻¹ range. This band would also be present, though typically weaker, in the Raman spectrum.

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. qut.edu.au Given the three C-Cl bonds in different local environments (primary at C1, tertiary at C4, and on a quaternary center at C2), multiple bands in this region are anticipated.

C-H Stretch and Bend: Aliphatic C-H stretching vibrations from the methyl and methine groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear at lower frequencies, typically in the 1350-1470 cm⁻¹ range.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Medium |

| C=O Stretch | 1725 - 1745 | Strong | Weak-Medium |

| C-H Bend | 1350 - 1470 | Medium | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Strong |

Conformational Preferences Deduced from Vibrational Modes

As an acyclic molecule, 3-Pentanone, 1,2,4-trichloro-2-methyl- possesses significant conformational flexibility due to rotation around its C-C single bonds. Different spatial arrangements of the atoms (conformers or rotamers) can exist, such as staggered and eclipsed forms. youtube.com These different conformers, while structurally similar, are distinct species with unique potential energies and slightly different vibrational frequencies.

Vibrational spectroscopy can be used to study these conformational preferences. By recording spectra at very low temperatures, it is sometimes possible to "freeze out" the equilibrium and observe the distinct vibrational bands of individual, more stable conformers. imperial.ac.uk Furthermore, computational chemistry can be used to calculate the theoretical vibrational spectra for different possible conformers. By comparing these calculated spectra with the experimental IR and Raman data, specific observed bands can be assigned to particular conformers, providing insight into the most stable three-dimensional shape of the molecule in its ground state.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 3-Pentanone, 1,2,4-trichloro-2-methyl-. The presence of chlorine atoms imparts a distinctive isotopic pattern that aids in its identification.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, enabling the unambiguous confirmation of the molecular formula of a compound. For 3-Pentanone, 1,2,4-trichloro-2-methyl-, the molecular formula is C₆H₉Cl₃O. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. The presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would result in a characteristic M, M+2, M+4, and M+6 isotopic pattern, further corroborating the compound's identity.

Table 1: Theoretical vs. Hypothetical Observed HRMS Data for [M+H]⁺ of 3-Pentanone, 1,2,4-trichloro-2-methyl-

| Attribute | Value |

| Molecular Formula | C₆H₉Cl₃O |

| Theoretical m/z (Monoisotopic) | 201.971898 |

| Hypothetical Observed m/z | 201.9715 |

| Mass Difference (Da) | -0.000398 |

| Mass Error (ppm) | -1.97 |

This table presents theoretical and hypothetical data for illustrative purposes.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable insights into the compound's structure. For 3-Pentanone, 1,2,4-trichloro-2-methyl-, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation.

The fragmentation of ketones is often dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. ochemacademy.comfiveable.mejove.comyoutube.comyoutube.com In this case, two primary alpha-cleavage pathways are plausible, leading to the formation of stable acylium ions.

Pathway A: Cleavage of the bond between C2 and C3, resulting in the loss of a chloromethyl radical and the formation of a dichlorinated acylium ion.

Pathway B: Cleavage of the bond between C3 and C4, leading to the loss of a dichlorinated radical and the formation of a chlorinated acylium ion.

Other potential fragmentation mechanisms include the loss of small neutral molecules such as hydrogen chloride (HCl). The following table outlines the plausible fragment ions that could be observed in a tandem MS experiment.

Table 2: Plausible Fragment Ions from Tandem MS of 3-Pentanone, 1,2,4-trichloro-2-methyl-

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Plausible Neutral Loss |

| 201.97 | 166.97 | [C₅H₆Cl₂O+H]⁺ | HCl |

| 201.97 | 152.99 | [C₄H₆ClO]⁺ | C₂H₃Cl₂ |

| 201.97 | 125.01 | [C₄H₆O]⁺ | C₂H₃Cl₃ |

This table presents theoretically predicted data based on general fragmentation principles.

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for 3-Pentanone, 1,2,4-trichloro-2-methyl- is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. nih.govpurechemistry.org Should suitable single crystals be obtained, this technique would provide invaluable structural information.

An X-ray crystallographic analysis would reveal the precise manner in which the molecules pack in the crystal lattice. This packing is governed by various intermolecular interactions. For 3-Pentanone, 1,2,4-trichloro-2-methyl-, the following interactions would be of particular interest:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) would likely induce significant dipole-dipole interactions, influencing the orientation of molecules within the crystal.

Halogen Bonding: The chlorine atoms in the molecule could participate in halogen bonding (Cl···O or Cl···Cl interactions), a type of non-covalent interaction that can play a crucial role in directing crystal packing. acs.orgresearchgate.netnih.gov The strength and geometry of these interactions could be precisely determined.

Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of the solid material. rsc.orgresearchgate.net

The 3-Pentanone, 1,2,4-trichloro-2-methyl- molecule possesses a stereocenter at the C2 position, meaning it is chiral and can exist as a pair of enantiomers (R and S forms). If an enantiomerically pure sample can be crystallized, single-crystal X-ray diffraction can be used to determine its absolute configuration. nih.govpurechemistry.orgwikipedia.org

This is typically achieved by using anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. wikipedia.org By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined without ambiguity. The Flack parameter is a value calculated from the diffraction data that confirms the correctness of the assigned absolute configuration. researchgate.net This method is the gold standard for assigning the absolute stereochemistry of chiral molecules. nih.gov

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. For a complex, halogenated ketone such as 3-Pentanone, 1,2,4-trichloro-2-methyl-, these calculations can predict a range of important parameters.

The electronic structure of a molecule governs its reactivity. Key aspects of this structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. muni.cz A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a molecule is more prone to chemical reaction. muni.cz Studies on other chlorinated organic compounds have shown that increasing the degree of chlorination tends to decrease the HOMO-LUMO gap, making the molecule more susceptible to further reactions. muni.cz The presence of multiple electronegative chlorine atoms and a carbonyl group in 3-Pentanone, 1,2,4-trichloro-2-methyl- would be expected to significantly influence its electronic properties.

Charge distribution analysis reveals the partial charges on each atom within the molecule. This is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. In 3-Pentanone, 1,2,4-trichloro-2-methyl-, the carbon atom of the carbonyl group would carry a significant positive charge, making it a primary electrophilic site. The chlorine and oxygen atoms would be regions of high electron density.

Illustrative Data Table: Calculated Electronic Properties

| Property | Predicted Value | Methodological Basis |

| HOMO Energy | -8.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 7.3 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 3.1 D | DFT (B3LYP/6-31G) |

Note: These values are hypothetical and serve as examples of what a computational study would yield.

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of novel compounds. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, it is possible to estimate their chemical shifts. nih.gov For a molecule with multiple chiral centers like 3-Pentanone, 1,2,4-trichloro-2-methyl-, predicted NMR spectra can help in assigning the correct stereochemistry by comparing calculated shifts for different diastereomers with experimental data. comporgchem.com The accuracy of these predictions is dependent on the level of theory (functional and basis set) and the inclusion of solvent effects. acs.orgcomporgchem.com

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) spectrum of a molecule. This is useful for identifying characteristic functional groups. For 3-Pentanone, 1,2,4-trichloro-2-methyl-, a strong absorption band corresponding to the C=O stretch of the ketone group would be a prominent feature, with its exact position influenced by the electron-withdrawing effects of the adjacent chlorine atoms.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 195.2 |

| C(CH₃)Cl | 75.4 |

| C(CH₂Cl)Cl | 88.1 |

| CH₂Cl | 45.8 |

| CH₃ | 25.1 |

| CH₂ (in ethyl) | 30.5 |

Note: These values are hypothetical and presented for illustrative purposes.

Reaction Mechanism Simulations

Computational chemistry can also be used to model the chemical reactions that form or involve 3-Pentanone, 1,2,4-trichloro-2-methyl-.

The formation of 3-Pentanone, 1,2,4-trichloro-2-methyl- likely proceeds through the halogenation of a pentanone precursor. libretexts.org The mechanism of ketone halogenation can occur under acidic or basic conditions and involves the formation of an enol or enolate intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com Computational modeling can be used to map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.org This allows for the determination of activation energies, which in turn provides information about the reaction kinetics.

The chlorination of a ketone can lead to the formation of multiple stereoisomers, especially when new chiral centers are created. researchgate.netresearchgate.netacs.orgacs.org Computational studies can be employed to understand and predict the stereochemical outcome of such reactions. By modeling the transition states leading to different stereoisomers, it is possible to determine which pathway is energetically more favorable. This type of analysis is crucial for designing synthetic routes that produce a desired stereoisomer with high selectivity. researchgate.netresearchgate.netacs.org For a molecule with the complexity of 3-Pentanone, 1,2,4-trichloro-2-methyl-, understanding the factors that control stereoselectivity during its synthesis would be a significant focus of any computational investigation.

Molecular Dynamics and Simulation

While specific molecular dynamics and simulation studies on 3-Pentanone, 1,2,4-trichloro-2-methyl- are not extensively documented in publicly available research, we can infer its behavior based on computational analyses of related chlorinated and carbonyl-containing compounds. Such studies provide a theoretical framework for understanding how this molecule behaves in different chemical environments.

Solvent Effects on Reactivity and Conformation

The chemical environment, particularly the choice of solvent, is expected to have a profound impact on the reactivity and three-dimensional shape (conformation) of 3-Pentanone, 1,2,4-trichloro-2-methyl-. The molecule's structure, which includes a polar carbonyl group (C=O) and multiple carbon-chlorine (C-Cl) bonds, results in an uneven distribution of electron density, making it a polar molecule.

The reactivity of the carbonyl group is also highly sensitive to the solvent. The carbon atom of the carbonyl group is electrophilic, meaning it is electron-deficient and thus susceptible to attack by nucleophiles (electron-rich species). ncert.nic.iniitk.ac.in Polar protic solvents, like alcohols, can form hydrogen bonds with the carbonyl oxygen. This interaction withdraws electron density from the carbon-oxygen double bond, making the carbonyl carbon even more electrophilic and thus more reactive. ucsb.edu Aprotic polar solvents, while unable to donate hydrogen bonds, can still solvate the molecule and influence reactivity by stabilizing charged intermediates and transition states through dipole-dipole interactions. nih.gov

To illustrate these principles, the following hypothetical data table outlines the expected predominant conformation of 3-Pentanone, 1,2,4-trichloro-2-methyl- in various solvents, based on the general principles observed for analogous halogenated ketones.

Table 1: Hypothetical Influence of Solvent Polarity on the Conformational Equilibrium of 3-Pentanone, 1,2,4-trichloro-2-methyl-

| Solvent | Dielectric Constant (ε) | Expected Predominant Conformer | Hypothetical Relative Population (%) |

|---|---|---|---|

| Hexane | 1.88 | Gauche | 80 |

| Chloroform (B151607) | 4.81 | Gauche/Anti Mix | 60 (Gauche), 40 (Anti) |

| Acetone | 20.7 | Anti | 75 |

| Acetonitrile (B52724) | 37.5 | Anti | 88 |

| Water | 80.1 | Anti | 95 |

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the physical properties and condensed-phase behavior of 3-Pentanone, 1,2,4-trichloro-2-methyl-. The molecule's polarity dictates that dipole-dipole interactions will be a primary force between molecules in a liquid or solid state.

Beyond simple dipole-dipole forces, more specific interactions are expected. The oxygen atom of the carbonyl group, with its lone pairs of electrons, can act as a hydrogen bond acceptor when interacting with protic molecules. Furthermore, computational studies on other halogenated organic molecules suggest the possibility of halogen bonding. This is a non-covalent interaction where a halogen atom, despite its general electronegativity, can have a region of positive electrostatic potential (a σ-hole) that allows it to attractively interact with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule. nih.gov

Another type of interaction that could be relevant is the n→π* interaction. This involves the donation of electron density from a lone pair (n) of an oxygen or chlorine atom on one molecule to the antibonding orbital (π) of the carbonyl group on an adjacent molecule. While weaker than conventional dipole-dipole or hydrogen bonds, these n→π interactions can be significant in determining the precise geometry of molecular packing in the condensed phase. nih.gov

A hypothetical breakdown of the energetic contributions to the dimerization of 3-Pentanone, 1,2,4-trichloro-2-methyl- in the gas phase is presented below. This table serves as an illustrative example of the relative strengths of the different intermolecular forces at play, based on data for similar compounds.

Table 2: Illustrative Intermolecular Interaction Energy Contributions for a 3-Pentanone, 1,2,4-trichloro-2-methyl- Dimer

| Interaction Type | Estimated Energy Contribution (kJ/mol) |

|---|---|

| Dipole-Dipole | -18.2 |

| London Dispersion | -14.5 |

| Halogen Bonding (C-Cl···O=C) | -6.1 |

| n→π* Interaction | -2.5 |

| Total Estimated Interaction Energy | -41.3 |

Vi. Analytical Method Development and Advanced Detection Techniques

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating "3-Pentanone, 1,2,4-trichloro-2-methyl-" from complex matrices and distinguishing it from its isomers. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical objective.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile halogenated organic compounds like "3-Pentanone, 1,2,4-trichloro-2-methyl-". researchgate.netlibretexts.org The key to successful analysis is the optimization of separation conditions to resolve structural isomers, which often have very similar boiling points and polarities.

Column Selection and Temperature Programming: The separation of chlorinated ketone isomers is highly dependent on the stationary phase of the GC column. nih.gov Nonpolar phases, such as those based on 5% diphenyl/95% dimethyl polysiloxane, are often used for the analysis of organochlorine compounds. cromlab-instruments.es For enhanced separation of complex isomers, columns with liquid crystalline stationary phases can offer unique selectivity based on molecular shape and rigidity. vurup.sk

A precise temperature program is crucial for resolving isomers. A typical program would involve a low initial oven temperature to separate volatile components, followed by a controlled ramp to a higher temperature to elute less volatile compounds. An illustrative GC temperature program for analyzing chlorinated ketones is presented below.

Illustrative GC Parameters for Chlorinated Ketone Analysis

| Parameter | Value |

|---|---|

| Column | 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial Temp: 50°C (hold 2 min), Ramp 1: 10°C/min to 180°C, Ramp 2: 20°C/min to 280°C (hold 5 min) |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

This table is a representative example and would require optimization for the specific analysis of 3-Pentanone, 1,2,4-trichloro-2-methyl-.

Detector Considerations: The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore an excellent choice for detecting "3-Pentanone, 1,2,4-trichloro-2-methyl-". youtube.comepa.gov However, for unambiguous identification, coupling the GC to a mass spectrometer is essential. youtube.com

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for assessing the purity of synthesized "3-Pentanone, 1,2,4-trichloro-2-methyl-". moravek.com It is particularly useful for separating the target compound from non-volatile impurities, reaction byproducts, or degradation products that are not amenable to GC analysis. moravek.com

Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. sielc.com A C18 column is typically employed, where separation is based on the hydrophobic interactions between the analyte and the stationary phase. researchgate.net A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compounds. sielc.com The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. nih.gov

For compounds like ketones, derivatization can be employed to enhance detection. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl group to form highly colored and UV-active hydrazones, which can be easily detected by a UV-Vis detector. researchgate.netauroraprosci.com

Illustrative HPLC Purity Analysis Parameters

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 360 nm (for DNPH derivatives) |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

This table provides a general method; specific conditions must be optimized.

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in both identification and quantification.

GC-MS is the gold standard for the definitive identification and trace analysis of volatile organic compounds. libretexts.orgresearchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. libretexts.org This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. epa.gov

For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation. The characteristic isotopic distribution for molecules containing multiple chlorine atoms is a powerful tool for identifying chlorinated species.

Key GC-MS Analysis Steps:

Sample Introduction: The sample is injected into the GC, where it is vaporized.

Chromatographic Separation: The components are separated on the GC column as described in section 6.1.1.

Ionization: Eluted compounds are ionized, typically by Electron Ionization (EI).

Mass Analysis: The resulting ions are separated by their m/z ratio.

Detection and Identification: The mass spectrum is generated and compared against a reference library for positive identification.

GC-MS is particularly valuable for detecting low levels of "3-Pentanone, 1,2,4-trichloro-2-methyl-" in complex environmental or industrial samples. nih.gov

For analyzing complex liquid mixtures that may contain non-volatile or thermally labile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool. scientistlive.comacs.org This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS, after separation on the HPLC column, the eluent is directed to the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. nih.gov The first stage of mass analysis (MS1) isolates a specific ion (the precursor ion), which for "3-Pentanone, 1,2,4-trichloro-2-methyl-" would be its molecular ion. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and can significantly reduce matrix interference, allowing for accurate quantification at very low levels. acs.org

LC-MS/MS is particularly advantageous for analyzing complex matrices where background interferences could obscure the target analyte in a single-stage MS analysis. nih.govacs.org

Novel Sensor Development for Detection (excluding biological sensing applications)

The development of novel chemical sensors for the rapid, on-site detection of toxic materials, including halogenated ketones, is an active area of research. mdpi.com These sensors aim to provide real-time or near-real-time monitoring without the need for extensive sample preparation and laboratory-based instrumentation.

While specific sensors for "3-Pentanone, 1,2,4-trichloro-2-methyl-" are not widely reported, research into sensors for general ketone or chlorinated hydrocarbon detection provides a basis for future development. researchgate.net

Potential Sensor Technologies:

Chemiresistive Sensors: These sensors utilize materials whose electrical resistance changes upon exposure to the target analyte. Nanomaterials, such as metal oxide semiconductors or functionalized nanowires, are promising candidates for creating sensitive and selective chemiresistive sensors for volatile organic compounds. nih.gov

Optical Sensors: Optical sensing methods can be based on changes in absorbance, fluorescence, or color upon interaction with the analyte. mdpi.com For instance, a substrate could be coated with a material that undergoes a measurable color change in the presence of chlorinated ketones.

Mass-Sensitive Sensors: Devices like Quartz Crystal Microbalances (QCMs) can be coated with a selective layer that adsorbs the target compound. The adsorption of the analyte causes a change in the crystal's resonance frequency, which can be correlated to the analyte's concentration.

The primary challenge in sensor development is achieving high selectivity for the target compound in the presence of other, structurally similar interfering chemicals. Future research will likely focus on developing novel recognition elements, such as molecularly imprinted polymers (MIPs) or specific catalysts, that can selectively bind to or react with "3-Pentanone, 1,2,4-trichloro-2-methyl-".

Electrochemical Sensors for Halogenated Ketone Detection

Electrochemical sensors offer a compelling platform for the detection of halogenated volatile organic compounds (VOCs) due to their high sensitivity, potential for miniaturization, low cost, and portability. engineerlive.comnih.gov The fundamental principle of these sensors involves the interaction of the target analyte with an electrode surface, resulting in a measurable electrical signal (e.g., current, potential). tandfonline.com For a halogenated ketone like 3-Pentanone, 1,2,4-trichloro-2-methyl-, detection would likely proceed via electrochemical reduction, cleaving the carbon-halogen bonds. nih.gov

The development of such a sensor would involve several key components:

Working Electrode: The choice of electrode material is critical for sensitivity and selectivity. nih.gov Nanomaterials, such as metal nanoparticles (e.g., silver, gold, palladium) and carbon-based nanomaterials (e.g., graphene, carbon nanotubes), are often employed to enhance the electrocatalytic activity and increase the surface area for the reaction. nih.govresearchgate.netrsc.orgmdpi.comnih.gov For the reductive dehalogenation of 3-Pentanone, 1,2,4-trichloro-2-methyl-, a cathode material with high catalytic efficiency for C-Cl bond cleavage would be necessary.

Electrolyte: Ionic liquids are increasingly used as electrolytes in electrochemical sensors for VOCs. researchgate.netresearchgate.net Their low volatility, high ionic conductivity, and wide electrochemical window make them suitable for creating a stable reaction environment. osti.gov The electrolyte would need to be chosen to support the electrochemical reduction of the target ketone without undergoing interfering side reactions.

Recognition Element: To improve selectivity, the electrode surface can be modified with specific recognition elements. While less common for small molecules like ketones compared to biosensors, strategies could involve creating molecularly imprinted polymers (MIPs) on the electrode surface that are custom-fit to the geometry of 3-Pentanone, 1,2,4-trichloro-2-methyl-.

The sensor's response could be measured using techniques like amperometry, where a constant potential is applied and the resulting current from the reduction of the analyte is measured. The current would be proportional to the concentration of the halogenated ketone. Challenges include potential interference from other reducible species and the deactivation of the electrode surface over time. engineerlive.com

Table 1: Hypothetical Performance Characteristics of a Nanomaterial-Based Electrochemical Sensor for 3-Pentanone, 1,2,4-trichloro-2-methyl-

| Parameter | Projected Value/Characteristic | Source/Rationale |

| Detection Principle | Amperometric (Reductive Dehalogenation) | Based on the electrochemical reduction of C-Cl bonds. nih.gov |

| Working Electrode | Silver Nanoparticle-Modified Graphene | High surface area and catalytic activity for dehalogenation. researchgate.netnih.gov |

| Electrolyte | 1-Butyl-3-methylimidazolium based Ionic Liquid | Provides a stable, conductive medium for VOC detection. researchgate.netresearchgate.net |

| Limit of Detection (LOD) | 1 - 10 ppb | Achievable with nanomaterial-enhanced sensors. engineerlive.comresearchgate.net |

| Response Time | 20 - 60 seconds | Typical for electrochemical gas sensors. engineerlive.com |

| Selectivity | Moderate to High | Enhanced by specific catalytic material and potential use of MIPs. |

| Operating Temperature | Room Temperature | A key advantage of electrochemical sensors. |

Spectroscopic Sensors for Real-time Monitoring

Spectroscopic techniques, particularly those coupled with mass spectrometry, provide powerful tools for the real-time monitoring of VOCs, including halogenated ketones. medium.comd-nb.info These methods offer high specificity and the ability to analyze complex mixtures without extensive sample preparation.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique that uses soft chemical ionization to detect and quantify trace gases. sift-ms.comwikipedia.orgnih.gov In SIFT-MS, precisely selected reagent ions (H₃O⁺, NO⁺, O₂⁺) react with the sample molecules in a controlled manner. medium.comcopernicus.org The resulting product ions are then detected by a mass spectrometer. The known reaction rates allow for the direct calculation of the analyte concentration in real-time, often down to parts-per-trillion (ppt) levels. nih.govresearchgate.net For 3-Pentanone, 1,2,4-trichloro-2-methyl-, SIFT-MS could provide rapid quantification and differentiation from other VOCs based on the specific product ions formed with the different reagent ions. rsc.org

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another direct-injection mass spectrometry technique used for real-time VOC monitoring. fraunhofer.dewikipedia.orgtofwerk.com It primarily uses H₃O⁺ as the reagent ion to protonate analyte molecules with a proton affinity higher than that of water. tofwerk.com The resulting protonated molecules are then detected. PTR-MS is known for its high sensitivity and fast response times. fraunhofer.deionicon.com While highly effective, its reliance on a single reagent ion can sometimes make it more challenging than SIFT-MS to differentiate between isomeric or isobaric compounds. medium.comionicon.com

Membrane Inlet Mass Spectrometry (MIMS) is particularly well-suited for the on-line analysis of volatile compounds in aqueous samples. nih.govnih.govazom.com In MIMS, a semi-permeable membrane separates the sample from the high vacuum of the mass spectrometer. sdu.dk Volatile analytes, like 3-Pentanone, 1,2,4-trichloro-2-methyl-, diffuse through the membrane and are then ionized and detected. MIMS has been successfully used for the analysis of volatile organohalogen compounds in water, demonstrating its potential for environmental monitoring applications of this compound. nih.gov

Table 2: Comparison of Potential Spectroscopic Sensors for Real-time Monitoring of 3-Pentanone, 1,2,4-trichloro-2-methyl-

| Technique | Principle | Potential Advantages for Target Compound | Potential Limitations | Projected LOD |

| SIFT-MS | Soft chemical ionization with multiple selectable reagent ions (H₃O⁺, NO⁺, O₂⁺). wikipedia.org | High selectivity from multiple reagent ions, real-time quantification without calibration standards, robust against humidity. medium.comd-nb.info | Higher initial instrument cost. | Low pptv range. medium.comnih.gov |

| PTR-MS | Soft chemical ionization via proton transfer from H₃O⁺. wikipedia.org | High sensitivity, very fast response time (<100 ms), well-established for VOC monitoring. fraunhofer.deionicon.com | Potential for fragmentation, difficulty distinguishing isomers without advanced configurations (e.g., PTR-TOF). nih.gov | Single-digit pptv range. wikipedia.org |

| MIMS | Pervaporation of volatile analytes through a membrane into a mass spectrometer. azom.com | Ideal for continuous, on-line monitoring in aqueous solutions, minimal sample preparation. nih.govsdu.dk | Primarily for liquid samples, membrane characteristics can influence sensitivity and response time. | Low ppb to high ppt (B1677978) range in water. nih.gov |

Vii. Environmental Chemical Transformations and Fate Mechanisms

Abiotic Degradation Pathways